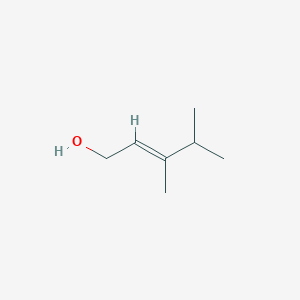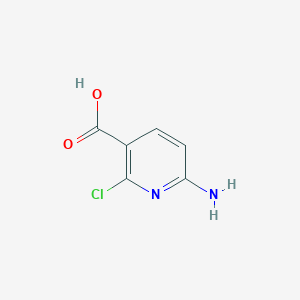
(2R)-1-(2-Methylpyrazol-3-yl)propan-2-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-(2-Methylpyrazol-3-yl)propan-2-amine;dihydrochloride, also known as MPDL3280A, is a small molecule drug that has been extensively studied for its potential use in cancer treatment.
Applications De Recherche Scientifique
Heterocyclic Synthesis and Antimicrobial Activity
The synthesis of heterocyclic compounds using derivatives similar to (2R)-1-(2-Methylpyrazol-3-yl)propan-2-amine; dihydrochloride has been explored for the development of new pharmaceuticals. For instance, the preparation of indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives using 2-arylhydrazononitriles has been reported. These compounds exhibit promising antimicrobial activities against various bacteria and yeast, highlighting their potential in medicinal chemistry for drug development (Behbehani, Ibrahim, Makhseed, Mahmoud, 2011).
Nonlinear Optical Properties and Biological Activity
The reaction of 2,3-dichloro-5,6-dicyanopyrazine with amines to produce substituted products has been studied. This research has extended into evaluating the nonlinear optical properties of the produced compounds and their biological activities, providing insights into their potential applications in materials science and biotechnology (Hou, Matsuoka, 1993).
κ-Opioid Receptor Antagonism
In pharmacological research, compounds structurally related to (2R)-1-(2-Methylpyrazol-3-yl)propan-2-amine; dihydrochloride have been characterized as κ-opioid receptor antagonists. These compounds show selectivity and efficacy in vivo, suggesting their potential for treating depression and addiction disorders. This research underscores the importance of structural variations in amine compounds for developing new therapeutics (Grimwood et al., 2011).
Catalysis and Polymerization
Amine-borane complexes and their catalytic dehydrogenation to form cyclic aminoboranes and borazines have been investigated. These reactions are significant in the field of materials chemistry, where such compounds are explored for their potential as hydrogen storage materials or in the construction of novel polymers (Stubbs et al., 2015).
Endosomolytic Polymers
The synthesis and characterization of linear poly(amido-amine)s, which act as endosomolytic polymers, have been conducted. These polymers are studied for their correlation between physicochemical and biological properties, demonstrating their potential applications in drug delivery and therapeutic interventions (Ferruti et al., 2000).
Propriétés
IUPAC Name |
(2R)-1-(2-methylpyrazol-3-yl)propan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-6(8)5-7-3-4-9-10(7)2;;/h3-4,6H,5,8H2,1-2H3;2*1H/t6-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHOOSWWRHEGEF-QYCVXMPOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NN1C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=NN1C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride](/img/structure/B2891256.png)
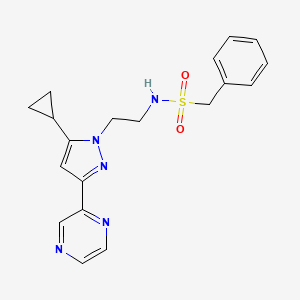
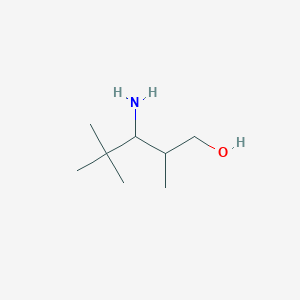
![N-(2,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2891260.png)

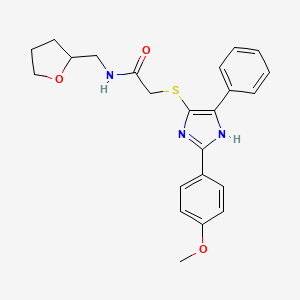
![6-chloro-N-[(2-fluorophenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2891265.png)
![5-Cyanospiro[2.3]hexane-5-carboxylic acid](/img/structure/B2891268.png)
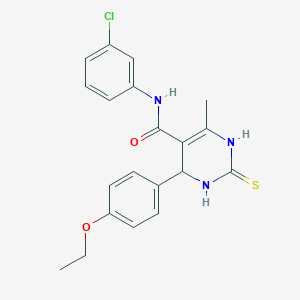
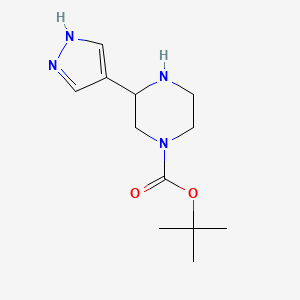
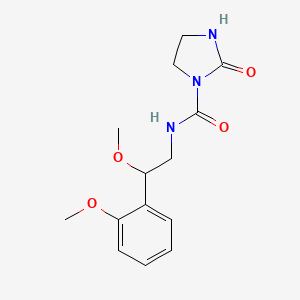
![tert-butyl N-{[2-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate](/img/structure/B2891274.png)
